{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
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Overview
Description
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of {5-Oxaspiro[34]octan-6-yl}methanamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and recrystallization are often employed to isolate and purify the final product .
Chemical Reactions Analysis
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
{2,5-Dioxaspiro[3.4]octan-6-yl}methanamine: This compound has a similar spirocyclic structure but contains an additional oxygen atom in the ring.
{5-Oxaspiro[3.4]octan-6-yl}methanesulfonyl chloride: This derivative contains a methanesulfonyl group instead of the methanamine group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Biological Activity
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a novel compound characterized by its unique spirocyclic structure, which consists of a spiro linkage formed by two rings connected through an oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the methanamine group enhances its chemical reactivity, making it a subject of interest for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H15ClN2O, with a molecular weight of approximately 178 Da. The spirocyclic structure contributes to its unique interactions with biological targets, potentially influencing various biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C8H15ClN2O |
Molecular Weight | 178 Da |
Structure | Spirocyclic |
Solubility | Soluble in water |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The methanamine group is known to form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its bioactivity. This interaction may lead to the modulation of various biochemical pathways, contributing to its observed antimicrobial and anticancer properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against various pathogens |
Anticancer | Inhibits cancer cell proliferation |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anticancer Research : A study evaluating the effect of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The compound induced apoptosis in cancer cells, suggesting a mechanism that warrants further investigation for therapeutic applications.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the methanamine group via reductive amination or similar techniques.
Table 3: Synthetic Routes
Step | Reaction Conditions |
---|---|
Cyclization | Acidic or basic conditions |
Amination | Reductive amination |
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWNLKAEKEQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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